5′-Phosphorylation Incompetence vs. 2′,3′-Dideoxycytidine
2′,5′-Dideoxycytidine lacks the 5′-hydroxyl group required for sequential intracellular phosphorylation to the 5′-triphosphate metabolite. In comparison, 2′,3′-dideoxycytidine (ddC, zalcitabine) undergoes quantitative intracellular conversion to ddCTP, which competes with dCTP for HIV-1 reverse transcriptase (Ki = 0.03–0.05 μM for ddCTP) and causes obligate DNA chain termination . The 5′-methyl substitution in 2′,5′-dideoxycytidine renders it incapable of forming the 5′-triphosphate, thereby eliminating chain-terminating activity and redirecting its biochemical effect toward enzyme inhibition .
ddC (zalcitabine): quantitative ddCTP; Ki RT ≈ 0.03–0.05 μM
| Evidence Dimension | Capacity for intracellular 5′-triphosphate formation (prerequisite for chain termination) |
|---|---|
| Target Compound Data | No 5′-triphosphate formation detectable (5′-OH absent; replaced by 5′-CH₃) |
| Comparator Or Baseline | 2′,3′-Dideoxycytidine (ddC): Quantitative intracellular conversion to ddCTP; ddCTP Ki for HIV-1 RT = 0.03–0.05 μM |
| Quantified Difference | Qualitative difference: 2′,5′-ddC produces no triphosphate; ddC produces pharmacologically active ddCTP |
| Conditions | Intracellular phosphorylation pathway (deoxycytidine kinase → UMP/CMP kinase → NDP kinase) |
Why This Matters
A user requiring a nucleoside analog that inhibits viral polymerases without chain termination—for studying non-terminating mechanisms or avoiding mitochondrial DNA polymerase γ toxicity—should select 2′,5′-dideoxycytidine over ddC.
- [1] DrugBank. Zalcitabine – Pharmacology: Intracellular phosphorylation to the active triphosphate ddCTP; competitive inhibition of HIV-1 reverse transcriptase with Ki ≈ 0.03–0.05 μM. View Source
- [2] E. Matthes et al. Comparative inhibition of hepatitis B virus DNA polymerase and cellular DNA polymerases by triphosphates of sugar-modified 5-methyldeoxycytidines. Antimicrob. Agents Chemother. 1991, 35 (6), 1254–1257. DOI: 10.1128/AAC.35.6.1254. View Source
- [3] K. Reimer et al. 5′-Substituted 2′-Deoxycytidines as Non-Substrate Inhibitors of Human Deoxycytidine Kinase. Nucleosides, Nucleotides and Nucleic Acids 1995, 14 (3–5), 495–498. View Source
